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Compound of Interest

Compound Name:
4-Aza-5a-androstan-1-ene-3-one-

17b-carboxylic acid

Cat. No.: B195187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-aza-5α-androstane steroid scaffold has emerged as a privileged structure in medicinal

chemistry, yielding compounds with a diverse range of biological activities. These synthetic

analogs of endogenous androgens, characterized by the substitution of a nitrogen atom at the

4-position of the steroid A-ring, have been extensively explored for their therapeutic potential.

This technical guide provides an in-depth overview of the biological activities of 4-aza-5α-

androstane derivatives, with a focus on their role as enzyme inhibitors and other emerging

applications. Detailed experimental protocols, quantitative biological data, and visualized

signaling pathways are presented to facilitate further research and development in this

promising area.

Inhibition of 5α-Reductase: The Primary Biological
Target
The most well-documented biological activity of 4-aza-5α-androstane derivatives is the

inhibition of 5α-reductase, a critical enzyme in androgen metabolism.[1] This enzyme is

responsible for the conversion of testosterone to the more potent androgen,

dihydrotestosterone (DHT).[2][3] Elevated levels of DHT are implicated in the pathophysiology

of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH),

androgenic alopecia (male pattern baldness), and prostate cancer.[1][4]
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Finasteride, a prominent member of this class, is a selective inhibitor of 5α-reductase isozymes

2 and 3 and is clinically approved for the treatment of BPH and androgenic alopecia.[5][6] The

introduction of a nitrogen atom at the 4-position of the steroid nucleus is a key structural feature

for potent 5α-reductase inhibition.[7][8]

Quantitative Analysis of 5α-Reductase Inhibitory Activity
The inhibitory potency of 4-aza-5α-androstane derivatives against 5α-reductase is typically

quantified by determining their half-maximal inhibitory concentration (IC50) or inhibitor constant

(Ki). A lower value for these parameters indicates a higher inhibitory activity. The following table

summarizes the in vitro inhibitory activities of selected 4-aza-5α-androstane derivatives against

human and rat 5α-reductase.
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Compound Target Enzyme IC50 (nM) Ki (nM) Reference

Finasteride
Human 5α-

reductase type 2
1.2 - [4]

17β-N,N-

diethylcarbamoyl

-4-aza-5α-

androstan-3-one

Rat prostate 5α-

reductase
- 29.2 ± 1.7 [7]

17β-N,N-

diisopropylcarba

moyl-4-aza-5α-

androstan-3-one

Rat prostate 5α-

reductase
- 12.6 ± 0.8 [7]

4-Aza-pregnane-

3,20-dione

(Compound 5)

Rat prostate 5α-

reductase
>1000 - [4]

4-Aza-1-

pregnene-3,20-

dione

(Compound 7)

Rat prostate 5α-

reductase
1000 - [4]

4-Aza-pregnane-

3,20-dione-20-

oxime

(Compound 6)

Rat prostate 5α-

reductase
10 - [4]

4-Aza-1-

pregnene-3,20-

dione-20-oxime

(Compound 8)

Rat prostate 5α-

reductase
11 - [4]

Androst-3,5-

diene-3-

carboxylic acid

derivative (16a)

Human 5α-

reductase type 1
250 - [9]

Androst-3,5-

diene-3-

Human 5α-

reductase type 2

130 - [9]
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carboxylic acid

derivative (16a)

Emerging Biological Activities
Beyond their well-established role as 5α-reductase inhibitors, recent research has unveiled a

broader spectrum of biological activities for 4-aza-5α-androstane derivatives, highlighting their

potential in other therapeutic areas.

Antimicrobial and Antifungal Activity
Several nitrogen-containing 5α-androstane derivatives have demonstrated significant

antimicrobial and antifungal properties.[10] Studies have shown that these compounds can be

more potent than conventional antibiotics like streptomycin and ampicillin against a range of

bacterial strains, including resistant ones.[10][11] Their mechanism of action is thought to

involve the disruption of microbial cell membranes or interference with essential enzymatic

pathways.[10] The minimum inhibitory concentration (MIC) and minimum bactericidal

concentration (MBC) values for some of these derivatives are in the range of 0.0005–0.6

mg/mL.[10][11] Similarly, their antifungal activity, with minimum fungicidal concentration (MFC)

values between 0.007 and 0.6 mg/mL, surpasses that of reference drugs like bifonazole and

ketoconazole in some cases.[10]

Anticancer Potential
The antiproliferative effects of azasteroids, including 4-aza-5α-androstane derivatives, against

various cancer cell lines have also been reported.[12] Their structural similarity to endogenous

steroids allows them to potentially interact with steroid hormone receptors or other cellular

targets involved in cancer cell proliferation.[12]

Aromatase Inhibition
Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy

for hormone-dependent breast cancer. Some androstane derivatives have been investigated as

aromatase inhibitors, with several compounds demonstrating competitive inhibition with Ki

values ranging from 38 to 1290 nM.[13]
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Signaling Pathways and Mechanisms of Action
The biological effects of 4-aza-5α-androstane derivatives are primarily mediated through their

interaction with key enzymes in steroid metabolism and signaling pathways.

Caption: Inhibition of 5α-reductase by 4-aza-5α-androstane derivatives.

Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided

below.

In Vitro 5α-Reductase Inhibition Assay
This assay determines the ability of a test compound to inhibit the conversion of testosterone to

DHT by the 5α-reductase enzyme.

Materials:

Rat or human prostate microsomes (source of 5α-reductase)

[1,2,6,7-³H]Testosterone (substrate)

NADPH (cofactor)

Test compound (4-aza-5α-androstane derivative)

Buffer solution (e.g., Tris-HCl with EDTA and dithiothreitol)

Ethyl acetate (for extraction)

Thin-layer chromatography (TLC) plates

Scintillation cocktail and counter

Procedure:

Prepare a reaction mixture containing the buffer, NADPH, and prostate microsomes.
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Add the test compound at various concentrations. A control with no inhibitor is also prepared.

Initiate the reaction by adding [³H]Testosterone.

Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

Stop the reaction by adding a quenching solution (e.g., a strong base).

Extract the steroids from the reaction mixture using ethyl acetate.

Evaporate the organic solvent and redissolve the residue in a small volume of a suitable

solvent.

Spot the samples onto a TLC plate and develop the chromatogram to separate testosterone

and DHT.

Visualize the steroid spots (e.g., using iodine vapor).

Scrape the corresponding spots for testosterone and DHT into scintillation vials.

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each concentration of the test compound and

determine the IC50 value.
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Caption: Workflow for the in vitro 5α-reductase inhibition assay.
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Conclusion and Future Directions
4-Aza-5α-androstane derivatives represent a versatile class of compounds with significant

therapeutic potential, primarily as inhibitors of 5α-reductase. The clinical success of finasteride

has paved the way for the development of new analogs with improved efficacy and safety

profiles. Furthermore, the discovery of their antimicrobial, antifungal, and anticancer activities

opens up new avenues for research and drug development. Future studies should focus on

elucidating the detailed mechanisms of action for these emerging biological activities,

optimizing the lead compounds through structure-activity relationship studies, and evaluating

their in vivo efficacy and safety in relevant disease models. The continued exploration of the 4-

aza-5α-androstane scaffold is likely to yield novel therapeutic agents for a range of human

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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